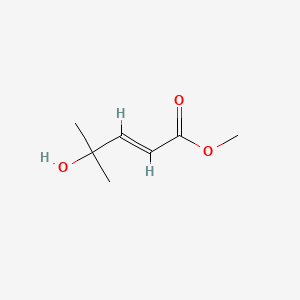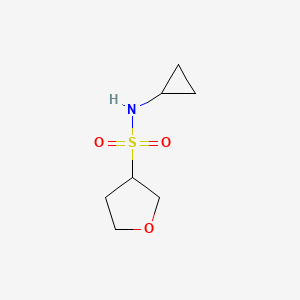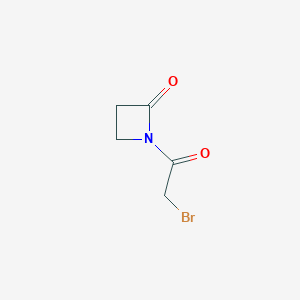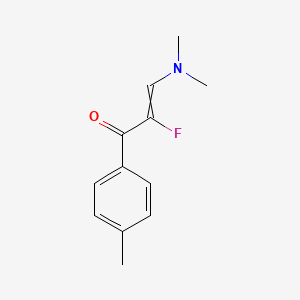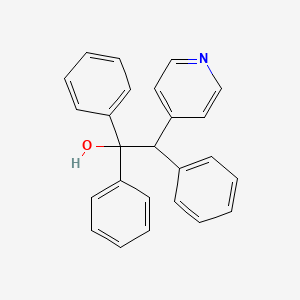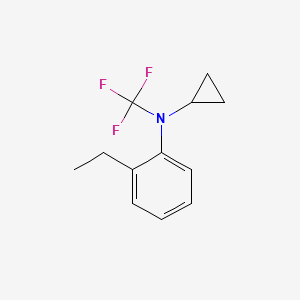
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from suitable precursors . The reaction is usually carried out at room temperature in methanol or using excess reactants as solvents. The reaction time can vary, but it is often around 5 hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of catalysts and solvents that can be easily recycled would be beneficial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s oxazole ring is a common motif in drug design due to its ability to interact with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound’s biological activity can be studied to understand its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Oxazole: Similar in structure but lacks the propyl group.
4,5-Dihydro-1,2-oxazole: Similar but with different substituents on the oxazole ring.
Isoxazole: An isomer with different positioning of the nitrogen and oxygen atoms.
Uniqueness
1-(3-Propyl-4,5-dihydro-1,2-oxazol-5-yl)ethan-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propiedades
Número CAS |
72128-82-6 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
1-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H13NO2/c1-3-4-7-5-8(6(2)10)11-9-7/h8H,3-5H2,1-2H3 |
Clave InChI |
RJXMSTILFLDGCF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NOC(C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

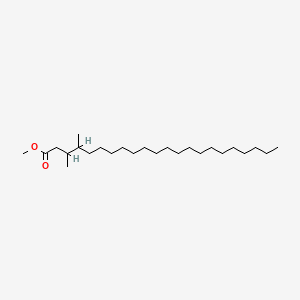
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
